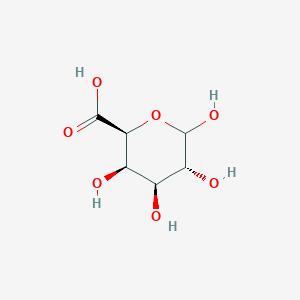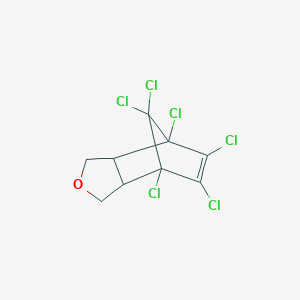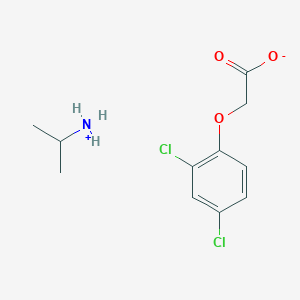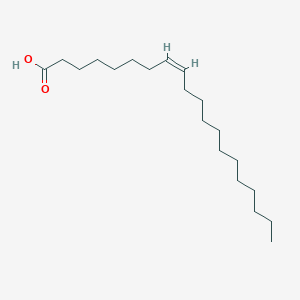
8Z-eicosenoic acid
Overview
Description
8Z-eicosenoic acid is a cis-unsaturated free fatty acid with a 20-carbon chain . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes . 8Z-eicosenoic acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina .
Synthesis Analysis
Eicosanoids, including 8Z-eicosenoic acid, are produced by the oxidation of polyunsaturated fatty acids (PUFAs). This process primarily involves lipoxygenase enzymes, which are involved in the synthesis of a wide range of derivatives of PUFAs .Molecular Structure Analysis
The molecular formula of 8Z-eicosenoic acid is C20H38O2 . It has an average mass of 310.514 Da and a monoisotopic mass of 310.287170 Da .Physical And Chemical Properties Analysis
8Z-eicosenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 431.5±24.0 °C at 760 mmHg, and a flash point of 328.2±18.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 17 freely rotating bonds .Scientific Research Applications
-
Molecular Biology
- 8Z-eicosenoic acid is a cis-unsaturated free fatty acid with a 20-carbon chain . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes .
- The experimental procedures involve the use of Xenopus oocytes and the measurement of acetylcholine receptor channel currents .
- The results showed that 8Z-eicosenoic acid can potentiate acetylcholine receptor channel currents without causing depression .
-
Lipid Biochemistry
- 8Z-eicosenoic acid is involved in the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA) .
- The experimental procedures involve the enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases .
- The results showed that eicosanoids, short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules, are involved in numerous biological processes of both the well state and disease states .
-
Fatty Acids Research
- 8Z-eicosenoic acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina .
- The experimental procedures involve the extraction and analysis of seed oil from B. collina .
- The results showed that 8Z-eicosenoic acid constitutes a significant portion of the fatty acid pool in seed oil isolated from B. collina .
-
Enzymology of Eicosanoid Pathways
- 8Z-eicosenoic acid is involved in the enzymology of human eicosanoid pathways, specifically the lipoxygenase branches .
- The experimental procedures involve the study of the enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms .
- The results showed that eicosanoids, short-lived derivatives of polyunsaturated fatty acids, are involved in numerous biological processes of both the well state and disease states .
-
Chemical Structure Analysis
-
Product Development
- 8Z-eicosenoic acid is used in the development of products in the category of Monounsaturated Fatty Acids .
- The experimental procedures involve the use of 8Z-eicosenoic acid in the formulation of products .
- The results showed that 8Z-eicosenoic acid can be effectively used in the development of products in the category of Monounsaturated Fatty Acids .
-
Eicosanoid Metabolism
- 8Z-eicosenoic acid is involved in the enzymology of human eicosanoid metabolism, specifically the lipoxygenase branches .
- The experimental procedures involve the study of the enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms .
- The results showed that eicosanoids, short-lived derivatives of polyunsaturated fatty acids, are involved in numerous biological processes of both the well state and disease states .
-
Chemical Structure Analysis
-
Plant Oilseed Research
Future Directions
Eicosanoids, including 8Z-eicosenoic acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .
properties
IUPAC Name |
(Z)-icos-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBKXOFAJTNKG-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700878 | |
| Record name | Icos-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8Z-eicosenoic acid | |
CAS RN |
76261-96-6 | |
| Record name | Icos-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)
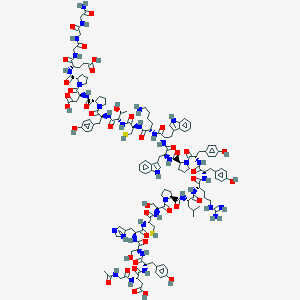
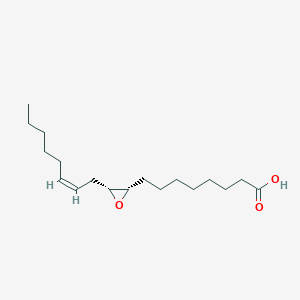

![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)
